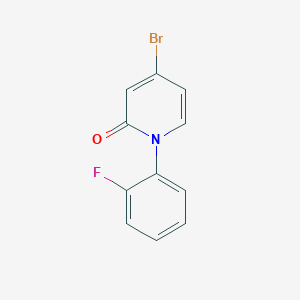

4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

描述

4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a 2-fluorophenyl group at the N1 position and a bromine substituent at the C4 position of the pyridin-2(1H)-one core. This compound is part of a broader class of pyridin-2(1H)-ones, which are heterocyclic structures frequently utilized in pharmaceutical and agrochemical research due to their versatile reactivity and biological relevance . The bromine atom at C4 offers a handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in synthetic chemistry . Notably, this compound is listed as discontinued by some suppliers (e.g., CymitQuimica), suggesting challenges in synthesis or commercial availability .

属性

IUPAC Name |

4-bromo-1-(2-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-5-6-14(11(15)7-8)10-4-2-1-3-9(10)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWANOVAYJFDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=CC2=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diaryliodonium Salt-Mediated Arylation

Metal-free N-arylation using diaryliodonium salts provides regioselective access to the target compound. Base-dependent chemoselectivity ensures preferential N-arylation over O-arylation.

Reaction Conditions :

- Substrate : 4-Bromopyridin-2(1H)-one

- Arylating Agent : Bis(2-fluorophenyl)iodonium triflate

- Base : N,N-Diethylaniline (2 equiv.)

- Solvent : Fluorobenzene

- Temperature : 100°C, 16 hours

- Yield : 80% N-arylated product

Mechanistic Insight :

The base deprotonates the pyridin-2-one at the N-position, generating a nucleophilic center. The diaryliodonium salt undergoes ligand exchange, releasing the 2-fluorophenyl group, which couples regioselectively at nitrogen.

Optimization Data :

| Base | N-Arylation Yield (%) | O-Arylation Yield (%) | Selectivity (N:O) |

|---|---|---|---|

| DIPEA | 80 | 9 | 90:10 |

| NaHCO₃ | 70 | 20 | 78:22 |

| K₃PO₄ | 65 | 35 | 65:35 |

Table 1: Base effects on N- vs. O-arylation selectivity

This method avoids transition-metal catalysts, simplifying purification and reducing costs.

Direct Bromination of 1-(2-Fluorophenyl)pyridin-2(1H)-one

Electrochemical Benzylic Bromination

A sustainable bromination strategy employs in situ bromine generation via electrochemical oxidation, followed by photochemical C–H activation.

Reaction Conditions :

- Substrate : 1-(2-Fluorophenyl)pyridin-2(1H)-one

- Bromide Source : NaBr (1.5 equiv.)

- Electrolyte : Acetic acid

- Electrodes : Graphite (anode), stainless steel (cathode)

- Current Density : 10 mA/cm²

- Light Source : UV-A (365 nm)

- Yield : 72% mono-brominated product

Advantages :

Traditional Bromination Methods

Classical approaches use molecular bromine or HBr with Lewis acids:

Procedure :

- Substrate : 1-(2-Fluorophenyl)pyridin-2(1H)-one

- Brominating Agent : Br₂ (1.1 equiv.)

- Catalyst : FeBr₃ (10 mol%)

- Solvent : Dichloromethane

- Temperature : 0°C → RT, 12 hours

- Yield : 65%

Limitations :

- Poor atom economy and bromine handling risks.

- Over-bromination observed at higher temperatures.

Multi-Step Synthesis from Aromatic Aldehydes

Condensation-Reduction-Bromination Sequence

Adapted from sartan intermediate synthesis, this route constructs the pyridinone core post-functionalization.

Step 1 : Condensation

- Reactants : 2-Fluorobenzohydrazide + 5-Bromo-2-hydroxybenzaldehyde

- Acid Catalyst : p-Toluenesulfonic acid (PTSA)

- Solvent : Ethanol

- Product : 4-Fluoro-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide (Yield: 85%)

Step 2 : Oxidation and Reduction

- Oxidant : H₂O₂/AcOH → 5-Bromo-2-(2-fluorobenzoyl)benzaldehyde (Yield: 78%)

- Reductant : NaBH₄ → 4-Bromo-α1-(2-fluorophenyl)-1,2-benzenedimethanol (Yield: 82%)

Step 3 : Cyclization and Bromination

- Cyclization : PTSA-catalyzed intramolecular ether formation → 1-(2-Fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran

- Bromination : CuBr₂ in DMF → Target compound (Yield: 68%)

Comparative Analysis of Methods

Table 2: Comparative performance of synthetic routes

Key Findings :

- N-Arylation offers the highest yield and selectivity but requires expensive diaryliodonium salts.

- Electrochemical Bromination excels in sustainability and scalability, aligning with green chemistry principles.

- Multi-Step Synthesis is less efficient but valuable for accessing complex intermediates.

化学反应分析

Types of Reactions

4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyridinones with various functional groups.

Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

Reduction Reactions: Formation of dehalogenated pyridinones.

科学研究应用

4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Position Effects :

- Bromine at C4 (target compound) vs. C3 (3-bromo isomer) alters electronic distribution. The C4 position is more reactive in cross-coupling reactions, while C3 bromination may sterically hinder functionalization .

- Fluorine on the phenyl ring (target compound) vs. methoxy () modifies electron density. Fluorine’s electron-withdrawing nature enhances metabolic stability, whereas methoxy groups may increase binding to aromatic receptors .

Biological Relevance :

- Pyridin-2(1H)-ones with aryl substituents (e.g., 2-fluorophenyl or 2-methoxyphenyl) are prevalent in bioactive molecules, such as prasugrel (an antiplatelet agent with a 2-fluorophenyl group) .

- Derivatives with trifluoropropyl or tetrahydropyranyl groups () demonstrate improved bioavailability and target selectivity in preclinical studies .

Synthetic Utility :

生物活性

4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a bromine atom and a fluorophenyl group, which are critical for its biological activity. The presence of these substituents enhances the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.01 mg/mL |

| Pseudomonas aeruginosa | 0.02 mg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential . In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including HeLa and MCF7, with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF7 | 4.8 |

| HCT-116 | 6.0 |

Mechanistically, it appears to induce apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting a targeted action against cancer cells .

Antiviral Activity

Preliminary studies have suggested that this compound may possess antiviral properties , particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with viral enzyme activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance binding affinity and specificity, which modulates various biochemical pathways. For instance, its interaction with tyrosine kinases has been noted as a potential pathway for anticancer effects .

Case Studies

Several studies have focused on the compound's efficacy in specific disease models:

- Glioblastoma Treatment : In a study involving glioblastoma multiforme (GBM) models, the compound showed significant inhibition of tumor growth when combined with standard therapies, suggesting a synergistic effect .

- Tuberculosis Research : Another study highlighted its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, indicating potential as an anti-TB agent .

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous pyridin-2(1H)-ones typically involves multi-step protocols. For example, a five-step route for a related compound includes nitration, chlorination, N-alkylation, reduction, and cyclization . Reaction optimization is critical:

- Nitration/Chlorination : Use HNO₃/H₂SO₄ or POCl₃ under anhydrous conditions to introduce halogens.

- N-Alkylation : Employ alkyl halides or aryl boronic acids (e.g., Suzuki coupling) with Pd catalysts for regioselective substitution .

- Reductive Cyclization : Use hydrogenation or NaBH₄ to stabilize intermediates. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, coupling constants (e.g., J = 7.4 Hz for aromatic protons) and splitting patterns distinguish para vs. ortho fluorine placement .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the pyridinone ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₈BrFNO) and isotopic patterns for bromine .

Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Derivatization : Introduce polar groups (e.g., hydroxyethyl) via N-alkylation to reduce logP values .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-fluorophenyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromine as a Leaving Group : The C–Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids, but steric hindrance from the 2-fluorophenyl group may reduce reaction rates .

- Fluorine’s Electronic Effects : The electron-withdrawing fluorine increases electrophilicity at the pyridinone ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Comparative Data : Analogues with chlorine (less reactive) or iodine (more reactive) at position 4 show divergent reactivity profiles .

Q. What experimental approaches can resolve contradictions in reported binding affinities of this compound for kinase targets?

- Orthogonal Assays : Combine surface plasmon resonance (SPR) with fluorescence polarization (FP) to validate binding kinetics.

- Structural Modeling : Use molecular dynamics (MD) simulations to identify conformational flexibility affecting binding .

- Control Experiments : Test against mutant kinases to confirm specificity .

Q. How can mechanistic studies elucidate the role of this compound in modulating M1 muscarinic acetylcholine receptors?

- Allosteric Modulation : Radioligand displacement assays (e.g., [³H]-N-methylscopolamine) quantify positive allosteric effects .

- Mutagenesis Studies : Replace key receptor residues (e.g., Tyr179) to map binding pockets .

- In Vivo Pharmacokinetics : Assess brain penetration via LC-MS/MS after intravenous/oral dosing in rodents .

Q. What methodologies are suitable for evaluating structure-activity relationships (SAR) of this compound derivatives?

- Library Synthesis : Use parallel synthesis to vary substituents (e.g., trifluoromethyl, methoxy) at positions 4 and 6 .

- Biological Screening : Test derivatives in cell-based assays (e.g., survivin inhibition) and measure IC₅₀ values .

- Computational Tools : Calculate polar surface area (tPSA) and logD to correlate physicochemical properties with activity .

Q. What are the implications of this compound’s interaction with P-glycoprotein (P-gp) efflux pumps in drug development?

- Efflux Ratio Assays : Use Caco-2 monolayers to measure apical-to-basal transport ratios. Derivatives with tPSA < 80 Ų show reduced P-gp recognition .

- Co-administration : Combine with P-gp inhibitors (e.g., verapamil) to enhance bioavailability .

Safety and Toxicology

Q. What protocols are recommended for assessing acute toxicity and metabolic stability of this compound?

- Rodent Studies : Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats; monitor liver enzymes (ALT/AST) and histopathology .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。